molecular formula C14H9BrN2O B3146014 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde CAS No. 587828-41-9

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Cat. No.: B3146014
CAS No.: 587828-41-9
M. Wt: 301.14 g/mol
InChI Key: HSBBAAFOCONXNF-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features a bromine atom, a pyridine ring, and an indole moiety with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(pyridin-3-yl)-1H-indole, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid.

    Reduction: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of organic electronic materials and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.

    2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Exhibits a wide range of biological activities, including antibacterial and anticancer properties.

Uniqueness

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the development of novel compounds with potential therapeutic and industrial uses.

Properties

IUPAC Name

5-bromo-2-pyridin-3-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBBAAFOCONXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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